N-Biotinylcaproylaminoethyl Methanethiosulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

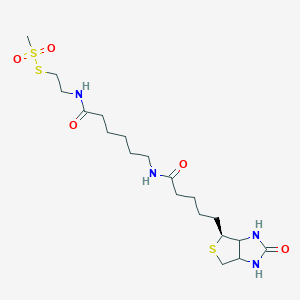

N-Biotinylcaproylaminoethyl Methanethiosulfonate is an organic compound with the chemical formula C19H34N4O5S3 and a molecular weight of 494.69 g/mol . It is a thiol-specific probe that reacts rapidly and specifically with thiols to form mixed disulfides . This compound is primarily used in biochemical and biotechnological applications, particularly in biotinylation techniques for labeling proteins, antibodies, and other biomolecules .

準備方法

The synthesis of N-Biotinylcaproylaminoethyl Methanethiosulfonate involves several steps:

Biotinylation: Biotin is coupled to a caproyl group (hexanoic acid) through an amide bond formation.

Amine Termination: The biotinylated caproyl group is then reacted with an amine-terminated ethyl group.

Methanethiosulfonate Formation: The final step involves the reaction of the amine-terminated biotinylated caproyl group with methanethiosulfonate to form the desired product.

Industrial production methods are similar but often involve optimization for large-scale synthesis, including the use of automated synthesis equipment and stringent quality control measures to ensure product purity and consistency .

化学反応の分析

N-Biotinylcaproylaminoethyl Methanethiosulfonate undergoes several types of chemical reactions:

Substitution Reactions: It reacts with thiols to form mixed disulfides.

Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the sulfur atoms.

Hydrolysis: Under certain conditions, the ester bond in the compound can be hydrolyzed.

Common reagents and conditions used in these reactions include:

Thiol-containing compounds: For substitution reactions.

Oxidizing and reducing agents: For redox reactions.

Acidic or basic conditions: For hydrolysis reactions.

The major products formed from these reactions include mixed disulfides and hydrolyzed derivatives .

科学的研究の応用

N-Biotinylcaproylaminoethyl Methanethiosulfonate has a wide range of applications in scientific research:

Chemistry: Used as a probe to study thiol-containing compounds and their interactions.

Medicine: Utilized in diagnostic assays and therapeutic research to study protein interactions and functions.

Industry: Applied in the production of biotinylated reagents and kits for research and diagnostic purposes.

作用機序

The mechanism of action of N-Biotinylcaproylaminoethyl Methanethiosulfonate involves its reaction with thiol groups in proteins and other biomolecules. The compound forms a mixed disulfide bond with the thiol group, effectively labeling the target molecule with biotin . This biotinylation allows for subsequent detection and purification using streptavidin or avidin-based techniques .

類似化合物との比較

N-Biotinylcaproylaminoethyl Methanethiosulfonate is unique due to its specific reactivity with thiols and its application in biotinylation techniques. Similar compounds include:

N-Biotinylcaproylaminoethyl Methylthiosulphonate: Similar in structure but with a methyl group instead of a methanethiosulfonate group.

This compound MTSEA-X-Biotin: Another variant used for similar applications.

These compounds share similar applications but differ in their specific reactivity and the nature of the functional groups attached to the biotinylated caproyl group .

生物活性

N-Biotinylcaproylaminoethyl Methanethiosulfonate (CAS 353754-95-7) is a compound that has garnered interest in the field of biochemical research due to its unique structure and potential applications in various biological contexts. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H34N4O5S3

- Molecular Weight : 494.69 g/mol

- SMILES : CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCC[C@@H]1SC[C@@H]2NC(=O)N[C@H]12

- IUPAC Name : this compound

This compound functions primarily as a methanethiosulfonate (MTS) reagent, which modifies cysteine residues in proteins. This modification can lead to various biological effects, including:

- Inhibition of Protein Activity : By selectively modifying cysteine residues, the compound can inhibit the function of proteins such as transporters and channels. For instance, studies on serotonin transporters have shown that MTS reagents can lead to the inactivation of binding activities by modifying specific cysteine residues .

- Biotin Labeling : The biotin moiety allows for subsequent detection and isolation of modified proteins using streptavidin-based techniques, facilitating studies on protein interactions and dynamics.

Biological Activities

- Transporter Modulation : Research indicates that this compound can affect the activity of various transporters by modifying their cysteine residues. For example, it has been used to study the serotonin transporter (SERT), revealing insights into conformational changes during neurotransmitter transport .

- Cellular Uptake Studies : The compound has been utilized in cellular models to investigate its uptake and effects on cellular functions. Its ability to modify proteins within live cells makes it a valuable tool for studying protein dynamics and interactions in real-time.

- Potential Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties through modulation of cellular signaling pathways. However, more research is needed to establish these effects definitively.

Case Study 1: Serotonin Transporter Inhibition

A study involving the serotonin transporter demonstrated that treatment with MTS reagents like this compound led to significant inhibition of transporter activity. The researchers monitored high-affinity binding activity and observed that specific cysteine modifications were responsible for this inhibition, highlighting the compound's potential as a tool for studying transporter dynamics .

Case Study 2: Protein Interaction Studies

In a different application, this compound was used to label proteins in cellular assays, allowing researchers to track protein interactions via biotin-streptavidin binding assays. This approach provided insights into protein complex formation under various physiological conditions.

Research Findings Overview

特性

CAS番号 |

353754-95-7 |

|---|---|

分子式 |

C19H34N4O5S3 |

分子量 |

494.7 g/mol |

IUPAC名 |

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-(2-methylsulfonylsulfanylethyl)hexanamide |

InChI |

InChI=1S/C19H34N4O5S3/c1-31(27,28)30-12-11-21-17(25)8-3-2-6-10-20-16(24)9-5-4-7-15-18-14(13-29-15)22-19(26)23-18/h14-15,18H,2-13H2,1H3,(H,20,24)(H,21,25)(H2,22,23,26)/t14-,15-,18-/m0/s1 |

InChIキー |

PXMZUZLKVZKKHK-MPGHIAIKSA-N |

SMILES |

CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

異性体SMILES |

CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |

正規SMILES |

CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

同義語 |

Methanesulfonothioic Acid, S-[2-[[6-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-1-oxohexyl]amino]ethyl] Ester; MTSEA-BIOTINCAP; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。